molecular formula C11H17BrN2O2 B14480576 3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide CAS No. 69440-43-3

3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide

Cat. No.: B14480576
CAS No.: 69440-43-3
M. Wt: 289.17 g/mol
InChI Key: RBNMIQPVDBUGPG-UHFFFAOYSA-M
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Description

3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide is a quaternary ammonium compound known for its significant role in various chemical and biological applications. It is characterized by its white or almost white, crystalline, deliquescent powder form and is highly soluble in water and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis and ensure high yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of advanced equipment to maintain anhydrous conditions and precise temperature control to optimize the reaction yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium oxides, while reduction can produce pyridine derivatives .

Scientific Research Applications

3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Dimethylcarbamoyloxy-1-isopropylpyridinium bromide involves its interaction with specific molecular targets. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to enhanced neurotransmission .

Properties

CAS No.

69440-43-3

Molecular Formula

C11H17BrN2O2

Molecular Weight

289.17 g/mol

IUPAC Name

(1-propan-2-ylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide

InChI

InChI=1S/C11H17N2O2.BrH/c1-9(2)13-7-5-6-10(8-13)15-11(14)12(3)4;/h5-9H,1-4H3;1H/q+1;/p-1

InChI Key

RBNMIQPVDBUGPG-UHFFFAOYSA-M

Canonical SMILES

CC(C)[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-]

Origin of Product

United States

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